molecular formula C9H5F3N2 B1305570 6-(Trifluoromethyl)quinoxaline CAS No. 41959-33-5

6-(Trifluoromethyl)quinoxaline

Cat. No. B1305570
CAS RN: 41959-33-5
M. Wt: 198.14 g/mol
InChI Key: PKVMFWYKYYDTAU-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoxaline derivatives are a class of compounds that have been extensively studied due to their diverse applications, including their use as liquid crystals, bio-interactions with DNA and proteins, and their potential in pharmaceuticals as receptor antagonists. These compounds are characterized by the presence of a trifluoromethyl group attached to the quinoxaline core, which significantly influences their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. One approach involves the Sonogashira cross-coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with varying aryl groups. This method utilizes 6-bromoquinolines and phenylacetylene as precursors in the presence of palladium acetate and triphenylphosphine catalyst systems . Another synthesis route is the Buchwald–Hartwig amination, which produces 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from 6-bromoquinoline precursors . Additionally, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been used to create hybrid scaffolds of 2-aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines .

Molecular Structure Analysis

Structural analysis of these compounds is typically performed using various spectroscopic techniques, including NMR, X-ray diffraction, and HRMS analysis. The molecular structure, particularly the torsional angles between the quinoline and aryl moieties, plays a significant role in the properties of the compounds, such as liquid crystal behavior and photophysical properties .

Chemical Reactions Analysis

This compound derivatives undergo a variety of chemical reactions. For instance, they can form Schiff bases, N-formyl, and triacetyl derivatives when reacted with aldehydes, formic acid, and acetyl chloride, respectively. They can also produce triazolo and thiadiazino derivatives upon interaction with benzoyl chloride and ethyl cyanoacetate . Furthermore, these compounds can be functionalized to introduce various substituents, such as amino, bromo, chloro, and others, which can significantly alter their chemical and biological activities .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group into the quinoxaline core has been shown to enhance the physicochemical properties of these compounds. For example, it can improve the stability to light and solubility in aqueous solutions, which is beneficial for pharmaceutical applications . The photophysical properties, such as absorption, emission, and quantum yield, are influenced by the molecular structure and the nature of substituents. The presence of the trifluoromethyl group can lead to phenomena like aggregation-induced emission (AIE) and solvatochromism, which are important for optical applications . Additionally, the interaction of these compounds with biological molecules like DNA and proteins has been studied, revealing strong binding affinities that could be attributed to π-stacking and hydrogen-bonding interactions .

Scientific Research Applications

Synthesis and Optical Properties

  • Y-shaped Tri-fluoromethyl Substituted Quinoxalines : A study focused on Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, investigating their synthesis, optical properties, and morphological studies. The derivatives showed interesting properties like negative and positive solvatochromism, large Stoke’s shifts, fluorescence in solid state, and Aggregation Induced Emission (AIE) due to the presence of the electron-withdrawing trifluoromethyl group (Rajalakshmi & Palanisami, 2020).

Synthesis, Spectra, and Theoretical Investigations

  • Triarylamines based on 6H-Indolo[2,3-b]quinoxaline : This research involved synthesizing triarylamines with a 6H-indolo[2,3-b]quinoxaline core, exploring their absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds demonstrated green or yellow emission and enhanced thermal stability, highlighting the potential for diverse applications in materials science (Thomas & Tyagi, 2010).

Synthetic Routes for Biological Applications

  • Novel Synthetic Routes for Biologically Active Quinoxalines : Quinoxalines, including derivatives like 6-(Trifluoromethyl)quinoxaline, are significant in medicinal chemistry due to their pharmacological effects such as antifungal, antibacterial, antiviral, and antimicrobial properties. This review emphasized various synthetic routes developed for quinoxalines, focusing on green chemistry and cost-effective methods (Khatoon & Abdulmalek, 2021).

Catalysis and Luminescence in Biocompatibility

  • Cu(II), Ir(I) and CuO Nanocatalyzed Synthesis of Luminescent Quinoxalines : This study explored the synthesis of quinoxaline derivatives with enhanced biocompatibility and cytotoxicity for potential use in pharmaceutical industries. The research highlighted the roles of these compounds in DNA and BSA binding studies, suggesting their applicability as cancer theranostic drugs (Maiti et al., 2020).

Electrochemical Behavior

  • Electrochemistry of Quinoxaline Derivatives at Glassy Carbon Electrodes : An investigation into the redox behavior of a novel quinoxaline derivative, focusing on its interactions with glassy carbon electrodes in various pH conditions. This study evaluated important thermodynamic parameters, contributing to the understanding of quinoxaline derivatives in electrochemical applications (Shah et al., 2014).

Safety and Hazards

When handling 6-(Trifluoromethyl)quinoxaline, it is advised to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, ensuring them a bright future in medicinal chemistry . There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation .

Mechanism of Action

Target of Action

6-(Trifluoromethyl)quinoxaline is a quinoxaline derivative, a class of compounds known for their diverse biological activities Quinoxaline derivatives have been reported to target c-myc promoter g-quadruplex (g4), a repressor of c-myc transcription . They also target Pim-1/2 kinases, which play a key role in cancer progression, metastasis, and drug resistance .

Mode of Action

It’s known that quinoxaline derivatives can stabilize the g4 structure, leading to the downregulation of c-myc transcription . This interaction results in changes such as cell cycle arrest and apoptosis, repression of metastasis, and inhibition of cell growth .

Biochemical Pathways

For instance, they have shown antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . These activities suggest that this compound may influence pathways related to these biological processes.

Pharmacokinetics

In silico evaluations can be used to predict these properties .

Result of Action

Quinoxaline derivatives have been reported to induce cell cycle arrest and apoptosis, repress metastasis, and inhibit cell growth . These effects suggest that this compound may have similar impacts on cellular function.

Action Environment

It’s important to note that environmental factors such as ph, temperature, and the presence of other substances can affect the activity and stability of a compound . Therefore, these factors should be considered when studying the action of this compound.

properties

IUPAC Name

6-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVMFWYKYYDTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385097
Record name 6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41959-33-5
Record name 6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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